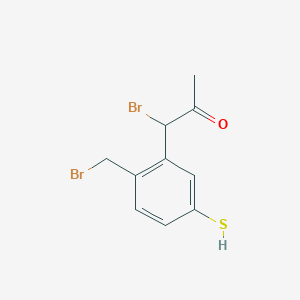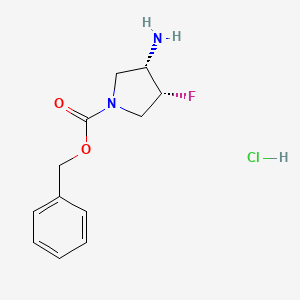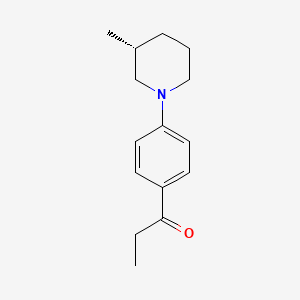![molecular formula C26H35NO4 B14036390 2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide typically involves multiple steps The process begins with the preparation of the adamantane and trioxolane moieties, followed by their coupling to form the dispiro structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create analogs of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structure and properties.
Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,5R,7R)-5’,5’-DiMethylspiro[adamantane-2,2’-[1,3]dioxan]-6-one: This compound shares a similar adamantane-based structure but differs in its functional groups and overall reactivity.
Other Adamantane Derivatives: Various derivatives of adamantane exhibit different properties and applications, providing a basis for comparison.
Uniqueness
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide is unique due to its dispiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H35NO4 |
|---|---|
Molecular Weight |
425.6 g/mol |
InChI |
InChI=1S/C26H35NO4/c1-17(21-7-3-2-4-8-21)27-24(28)15-18-6-5-9-25(16-18)29-26(31-30-25)22-11-19-10-20(13-22)14-23(26)12-19/h2-4,7-8,17-20,22-23H,5-6,9-16H2,1H3,(H,27,28)/t17-,18-,19?,20?,22?,23?,25+,26?/m0/s1 |
InChI Key |
PPKKORONTYQVRJ-ZOQORVQDSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C[C@@H]2CCC[C@@]3(C2)OC4(C5CC6CC(C5)CC4C6)OO3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2CCCC3(C2)OC4(C5CC6CC(C5)CC4C6)OO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)












